Physicochemical properties of (2-Ethylhexanoato-O)(isodecanoato-O)manganese
Physicochemical properties of (2-Ethylhexanoato-O)(isodecanoato-O)manganese
An In-depth Technical Guide on the Physicochemical Properties of (2-Ethylhexanoato-O)(isodecanoato-O)manganese
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the mixed-ligand complex, (2-Ethylhexanoato-O)(isodecanoato-O)manganese. As a specific, complex manganese carboxylate, detailed experimental data for this exact molecule is not extensively available in public literature. Therefore, this guide leverages established knowledge of closely related and well-characterized manganese carboxylates, primarily Manganese (II) 2-ethylhexanoate, to project the properties and behavior of the target compound. Isodecanoic acid's properties are also considered to account for the influence of the second, distinct carboxylate ligand.
This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the characteristics of such organometallic compounds. We will delve into its chemical structure, physical properties, a plausible synthetic route, and the analytical techniques essential for its characterization.
Chemical Identity and Structure
(2-Ethylhexanoato-O)(isodecanoato-O)manganese is a coordination complex centered around a manganese ion, likely in the +2 oxidation state, which is common for this class of compounds. The manganese center is coordinated to two different carboxylate ligands: 2-ethylhexanoate and isodecanoate. The "-O" in the nomenclature indicates that the coordination occurs through the oxygen atoms of the carboxylate groups. These ligands are monodentate or can act as bridging ligands, leading to the formation of polynuclear manganese clusters. The long, branched alkyl chains of the ligands confer significant solubility in nonpolar organic solvents.
Caption: Proposed coordination of 2-ethylhexanoate and isodecanoate to a central manganese ion.
Physicochemical Properties
The physicochemical properties of (2-Ethylhexanoato-O)(isodecanoato-O)manganese are summarized in the table below. These are projected values based on the known properties of manganese (II) 2-ethylhexanoate and isodecanoic acid.
| Property | Projected Value | Rationale & References |
| Molecular Formula | C₁₈H₃₄MnO₄ | Based on one manganese ion, one 2-ethylhexanoate (C₈H₁₅O₂), and one isodecanoate (C₁₀H₁₉O₂) ligand. |
| Molecular Weight | 369.41 g/mol | Calculated from the molecular formula.[1][2] |
| Appearance | Light brown, viscous liquid to waxy solid | Manganese (II) 2-ethylhexanoate is a light brown viscous liquid.[3] The longer isodecanoate chain may increase the melting point, potentially resulting in a waxy solid at room temperature. |
| Solubility | Soluble in nonpolar organic solvents (e.g., mineral spirits, benzene, toluene); Insoluble in water. | Manganese carboxylates with long alkyl chains are known to be soluble in organic solvents and insoluble in water.[3][4][5] |
| Thermal Stability | Thermally stable under normal conditions. Decomposition is expected at elevated temperatures. | Manganese carboxylates generally exhibit good thermal stability, with longer chain carboxylates having higher degradation temperatures.[4][6] |
| Melting Point | Estimated range: 100-120 °C | The melting points of similar manganese carboxylates (laurate, palmitate, stearate) are in the range of 108-117°C.[5][6] |
Synthesis of (2-Ethylhexanoato-O)(isodecanoato-O)manganese
A plausible and common method for the synthesis of manganese carboxylates is through a metathesis reaction involving the sodium salts of the carboxylic acids and a water-soluble manganese salt.[4][5][7]
Experimental Protocol
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Preparation of Sodium Carboxylate Solution:
-
In separate reaction vessels, dissolve equimolar amounts of 2-ethylhexanoic acid and isodecanoic acid in a suitable solvent such as ethanol or water.
-
Slowly add a stoichiometric amount of sodium hydroxide (NaOH) solution to each vessel while stirring to form sodium 2-ethylhexanoate and sodium isodecanoate, respectively. The reaction is exothermic and should be controlled.
-
The reactions are typically carried out at an elevated temperature (e.g., 80-85°C) to ensure complete reaction.[4][5]
-
-
Metathesis Reaction:
-
Combine the sodium 2-ethylhexanoate and sodium isodecanoate solutions in a single reaction vessel.
-
Prepare an aqueous solution of a water-soluble manganese salt, such as manganese (II) chloride (MnCl₂) or manganese (II) sulfate (MnSO₄).
-
Slowly add the manganese salt solution dropwise to the mixed sodium carboxylate solution with vigorous stirring.
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The reaction temperature should be maintained at around 90-100°C.[7]
-
(2-Ethylhexanoato-O)(isodecanoato-O)manganese will precipitate out of the solution as it is formed due to its insolubility in water.
-
-
Isolation and Purification:
-
After the reaction is complete, the solid product is collected by filtration.
-
The product is then washed with water to remove any unreacted salts and other water-soluble impurities.
-
The purified product is dried under vacuum to remove any residual water.
-
Physicochemical Characterization
A comprehensive characterization of the synthesized (2-Ethylhexanoato-O)(isodecanoato-O)manganese is crucial to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques.
Caption: A typical experimental workflow for the physicochemical characterization of the title compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the characteristic functional groups and confirm the coordination of the carboxylate ligands to the manganese ion.
-
Expected Observations:
-
The disappearance of the broad -OH stretching band of the carboxylic acids (around 3000 cm⁻¹).
-
The appearance of strong asymmetric (νas) and symmetric (νs) stretching vibrations of the coordinated carboxylate groups (COO⁻). These typically appear in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively.[8]
-
The difference between the asymmetric and symmetric stretching frequencies (Δν) can provide insights into the coordination mode of the carboxylate ligands (monodentate, bidentate, or bridging).[9]
-
A band corresponding to the Mn-O bond may be observed in the far-IR region (around 547 cm⁻¹).[10]
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the complex.
-
Expected Observations:
-
Manganese (II) complexes are typically high-spin d⁵ and have spin-forbidden d-d transitions, resulting in very weak absorption bands in the visible region.
-
More intense charge-transfer bands may be observed in the UV region.[11]
-
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
-
Objective: To determine the thermal stability, melting point, and decomposition profile of the complex.
-
Expected Observations:
-
DSC: An endothermic peak corresponding to the melting point of the compound, expected in the range of 100-120°C.[5]
-
TGA: A thermogram showing the weight loss as a function of temperature. The onset of decomposition will indicate the thermal stability of the complex. Manganese carboxylates typically undergo a single-step degradation process.[4] The degradation temperature is expected to be high, reflecting good thermal stability.[6]
-
Applications and Significance
Manganese carboxylates, including (2-Ethylhexanoato-O)(isodecanoato-O)manganese, have several important industrial applications:
-
Driers for Paints, Varnishes, and Inks: They act as oxidation catalysts, promoting the cross-linking of drying oils and accelerating the drying process.
-
Catalysts: They are used in various chemical reactions, including oxidation and polymerization.[12]
-
Pro-degradant Additives for Plastics: They can be incorporated into polymers like polyethylene to promote their degradation under environmental conditions.[5][6]
Conclusion
(2-Ethylhexanoato-O)(isodecanoato-O)manganese, as a mixed-ligand manganese carboxylate, is expected to possess physicochemical properties that make it suitable for a range of industrial applications, particularly as a drier and catalyst. Its high solubility in organic media and good thermal stability are key characteristics derived from its structure. While direct experimental data for this specific complex is sparse, a robust understanding of its properties can be achieved by examining well-characterized analogues like manganese (II) 2-ethylhexanoate. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the preparation and in-depth characterization of this and similar manganese carboxylate complexes.
References
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Maryudi, et al. "Synthesis and Characterization of Manganese Carboxylates." Science Alert, 2011. [Link]
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Maryudi, et al. "Degradation of high density polyethylene containing manganese carboxylates as pro-degradant additives under artificial and natural weathering." UMPSA Institutional Repository, 2013. [Link]
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Maryudi, et al. "Synthesis and Characterization of Manganese Carboxylates." ResearchGate, 2011. [Link]
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Tavakkoli, H., et al. "Synthesis and Characterization of Two New Oxo-centered Trinuclear Complexes of Manganese and Iron." Journal of Chemical Reaction and Synthesis, 2022. [Link]
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"Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1)." PubChem, National Center for Biotechnology Information. [Link]
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"Manganese 2-Ethylhexanoate." American Elements. [Link]
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Li, G.-L., et al. "Synthesis and Characterization of Two New Mn(II) Coordination Polymers Containing Different Metal-Carboxylate Chain Motifs." Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 2015. [Link]
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Herold, S., et al. "Cobalt and manganese carboxylates for metal oxide thin film deposition by applying the atmospheric pressure combustion chemical." RSC Advances, 2018. [Link]
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Milios, C. J., et al. "Mixed-Valence Manganese Carboxylate Clusters, {Mn6Mn4}, {Mn7Mn5Na}, and {Mn7Mn5}, Derived from the Combined Use of Di-2-pyridyl Ketone with Selected Aliphatic Diols." European Journal of Inorganic Chemistry, 2007. [Link]
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Szycher, M. "Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems." Materials Science-Medziagotyra, 2011. [Link]
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Konecny, S. E., et al. "FTIR study of manganese dimers with carboxylate donors as model complexes for the water oxidation complex in Photosystem II." Journal of Inorganic Biochemistry, 2012. [Link]
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"Synthesis, characterization of manganese(II) Schiff base complex and its electrocatalytic sensing of hydroquinone." Journal of the Indian Chemical Society, 2021. [Link]
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Chandrasekhar, V., et al. "Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science." Dalton Transactions, 2007. [Link]
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Toth, E., et al. "Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors." Inorganic Chemistry, 2022. [Link]
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"Standard Tier II Assessment for 2-ethylhexanoic acid, manganese salt." Australian Industrial Chemicals Introduction Scheme (AICIS), 2016. [Link]
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"Synthesis and Characterization of MnO2 Nano particles Prepared by Hydrothermal Processing." International Journal of Science Engineering and Technology, 2015. [Link]
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"Decanoic Acid." PubChem, National Center for Biotechnology Information. [Link]
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